

# The Pharmacokinetics and Plasma Protein Binding of Zofenoprilat: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Zofenoprilat

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This technical guide provides a comprehensive overview of the pharmacokinetic profile and plasma protein binding characteristics of **zofenoprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, zofenopril. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.

## Pharmacokinetic Profile of Zofenoprilat

Zofenopril is a prodrug that undergoes rapid and extensive hydrolysis to its active form, **zofenoprilat**, primarily in the liver and plasma.<sup>[1]</sup> **Zofenoprilat** is responsible for the therapeutic effects of the drug.<sup>[1]</sup> The pharmacokinetic properties of **zofenoprilat** have been well-characterized in healthy volunteers and are summarized below.

## Absorption and Bioavailability

Following oral administration of zofenopril calcium, the prodrug is readily absorbed and rapidly converted to **zofenoprilat**.<sup>[2]</sup> The time to reach peak plasma concentration (T<sub>max</sub>) for **zofenoprilat** is approximately 1.36 to 1.5 hours.<sup>[2]</sup> The absolute bioavailability of **zofenoprilat** is approximately 70%.<sup>[3]</sup>

## Distribution

**Zofenoprilat** is extensively bound to plasma proteins, with a binding percentage of approximately 88%.[4] The volume of distribution at steady state (Vdss) is about 1.3 L/kg, indicating that the drug is well-distributed into extravascular tissues.[3]

## Metabolism and Excretion

**Zofenoprilat** is the primary active metabolite and undergoes further metabolism before excretion. Elimination occurs through both renal and hepatic pathways.[3] The terminal elimination half-life of **zofenoprilat** is approximately 5.5 hours.[3] Renal clearance and non-renal clearance have been reported to be 3.1 mL/min/kg and 8.3 mL/min/kg, respectively.[3] After an oral dose of radiolabeled zofenopril, about 70% of the radioactivity is recovered in the urine and 26% in the feces.[3]

## Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **zofenoprilat** in healthy adult volunteers following a single oral dose of zofenopril calcium.

Parameter	Value	Reference
Tmax (Time to Peak Plasma Concentration)	1.36 - 1.5 hours	[2]
Cmax (Peak Plasma Concentration)	Dose-dependent	[5]
t1/2 (Elimination Half-life)	~5.5 hours	[3]
Absolute Bioavailability	~70%	[3]
Plasma Protein Binding	~88%	[4]
Vdss (Volume of Distribution at Steady State)	1.3 L/kg	[3]
Renal Clearance	3.1 mL/min/kg	[3]
Non-renal Clearance	8.3 mL/min/kg	[3]

## Plasma Protein Binding of Zofenoprilat

The extensive binding of **zofenoprilat** to plasma proteins is a crucial factor influencing its distribution and elimination.<sup>[4]</sup> Understanding the specifics of this interaction is vital for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

### Extent of Binding

In vitro studies have demonstrated that **zofenoprilat** is approximately 88% bound to human plasma proteins.<sup>[4]</sup> This high degree of binding means that a significant portion of the drug in circulation is in a bound, pharmacologically inactive form.

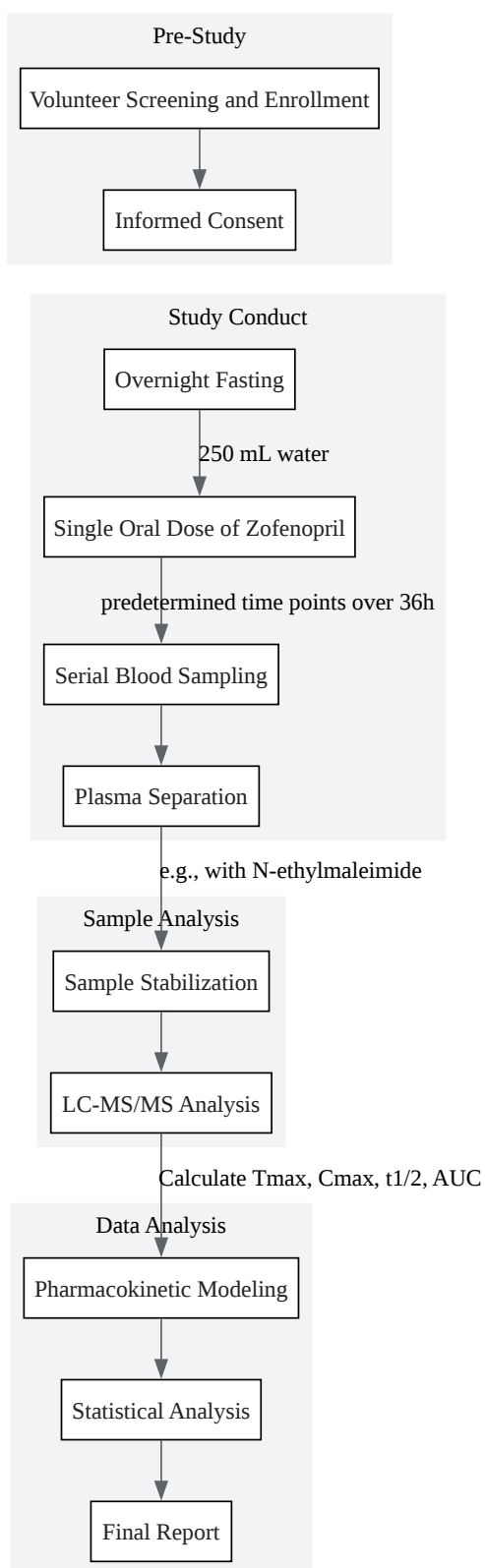
### Experimental Protocols

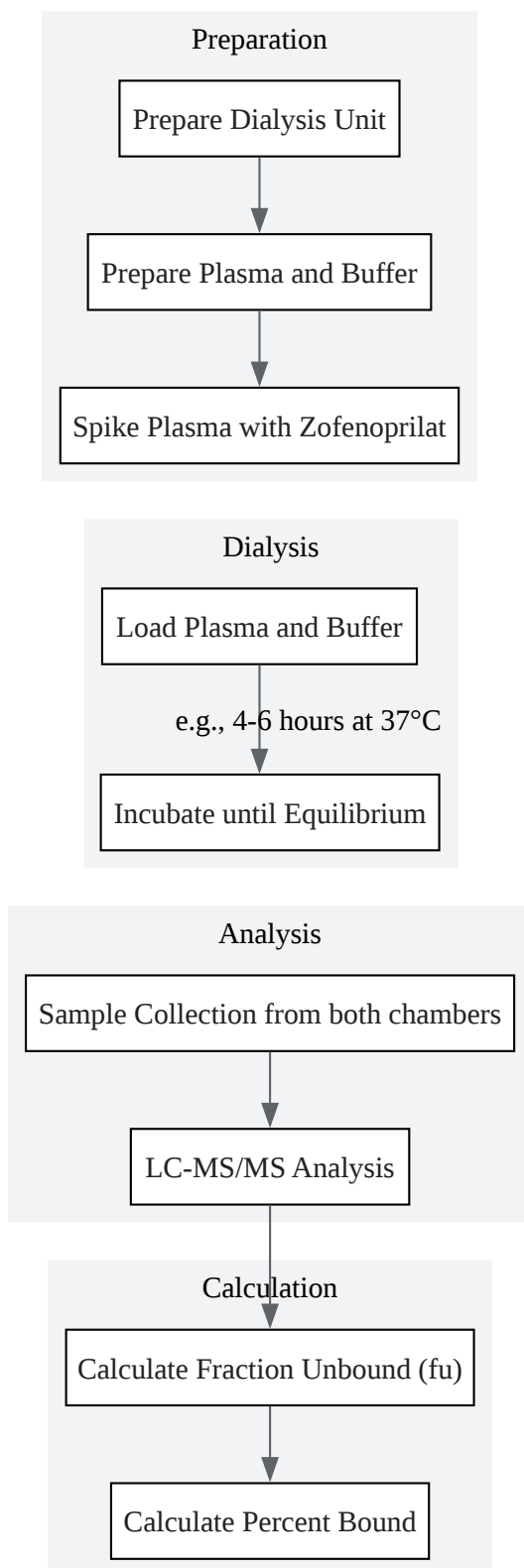
This section details the methodologies for key experiments used to characterize the pharmacokinetics and plasma protein binding of **zofenoprilat**.

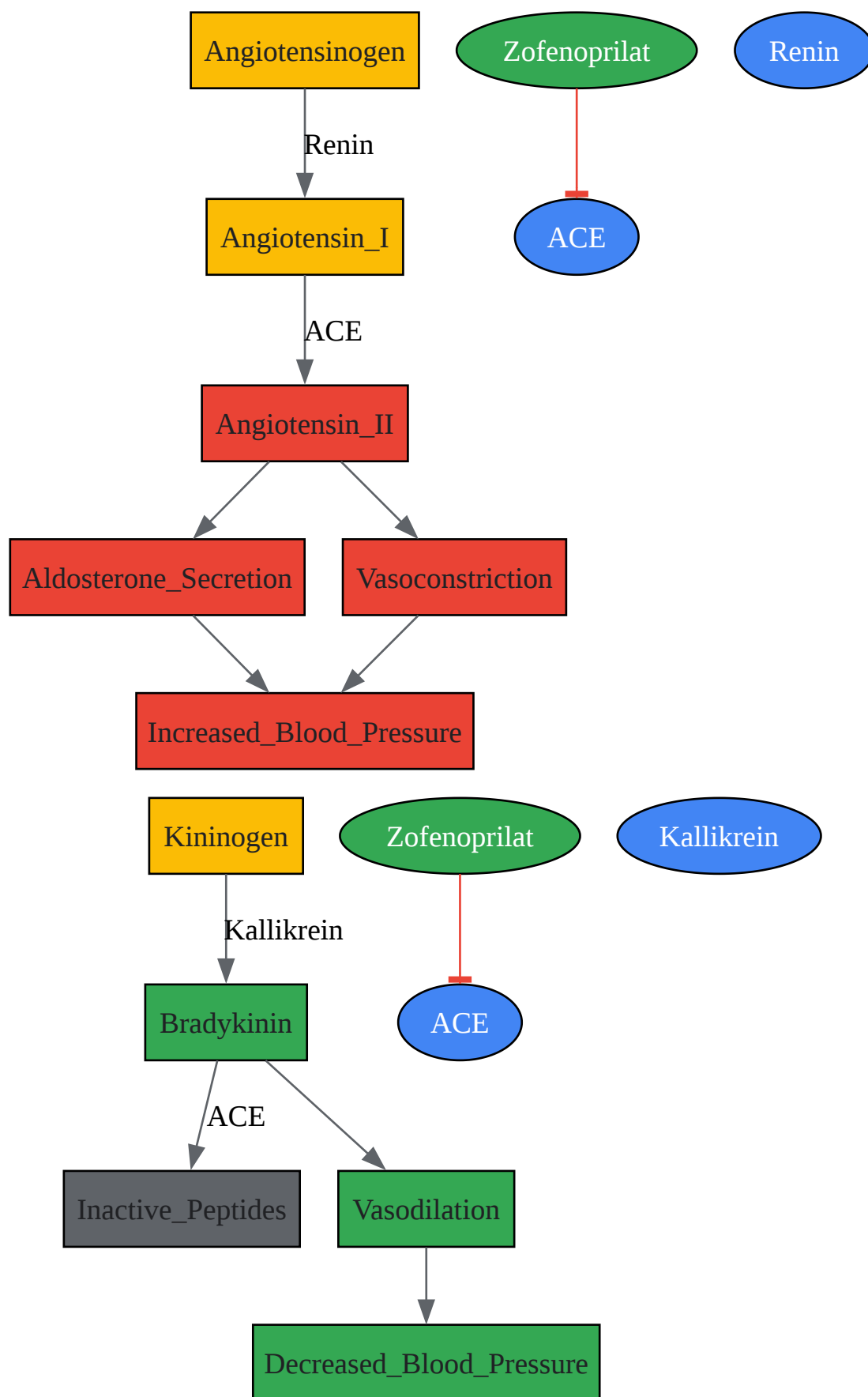
### In Vivo Pharmacokinetic Study in Humans

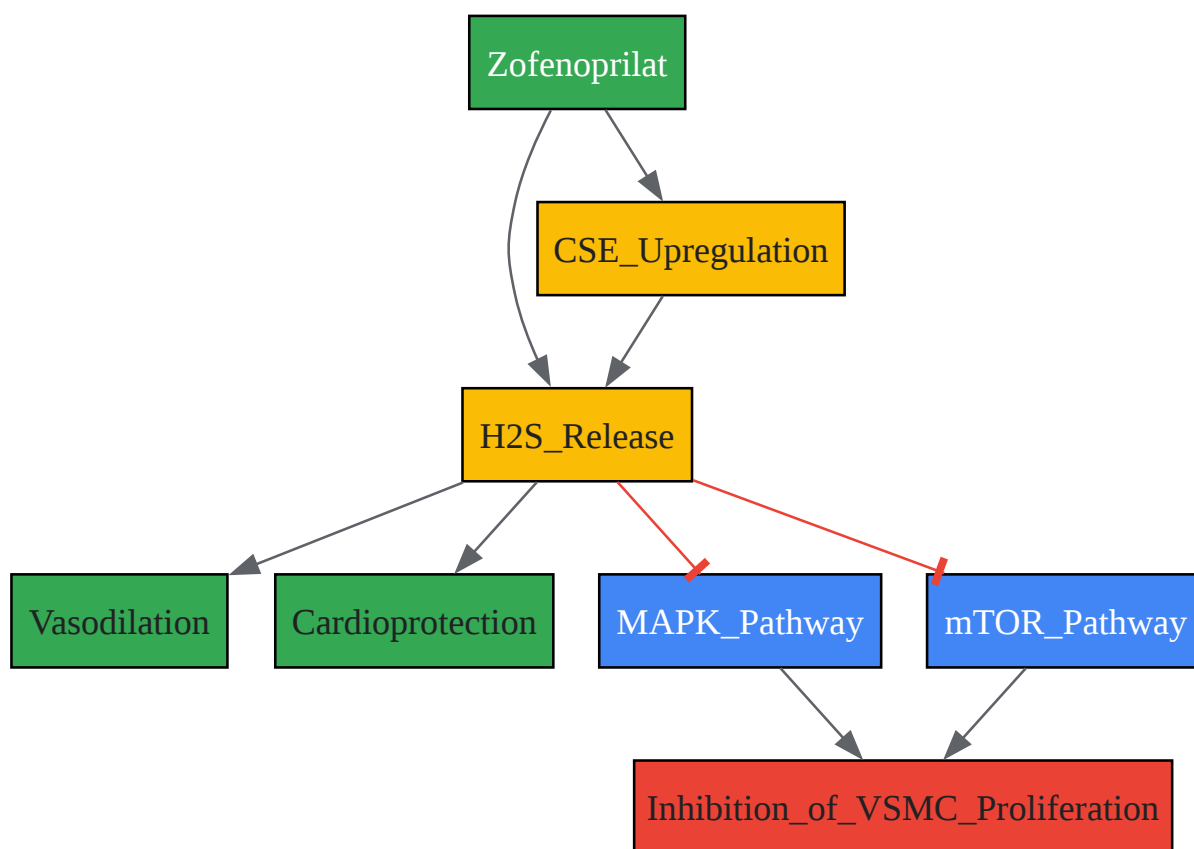
This protocol outlines a typical clinical study to determine the pharmacokinetic profile of **zofenoprilat** following oral administration of zofenopril.

Workflow for a Human Pharmacokinetic Study of **Zofenoprilat**









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Email: [info@benchchem.com](mailto:info@benchchem.com)